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CAS No.: 621-77-2

Cat. No.: S702404

Get Quote

Chemical Properties of Triamylamine

The table below summarizes the key identifying information and physical properties of Triamylamine (also

known as Tripentylamine) from chemical databases and supplier specifications [1] [2].

Property Value / Description

CAS Registry Number 621-77-2 [1] [2]

Molecular Formula C₁₅H₃₃N [1] [2]

Molecular Weight 227.43 g/mol [1]

IUPAC Name ( N,N )-dipentyl-1-pentanamine [1]

Synonyms Tripentylamine; Tri-( n )-amylamine [1] [2]

Appearance Colorless to pale yellow liquid [1] [2]

Purity >98.0% (GC) [2]

NMR Confirmations Supplier specifications confirm structure can be confirmed by NMR [2]
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A Protocol for NMR Analysis

Since an explicit spectrum was not found, here is a detailed protocol for acquiring and interpreting the ¹H

NMR spectrum of Triamylamine, based on general NMR principles.

Sample Preparation

Solvent Selection: Use a deuterated solvent in which Triamylamine is soluble. Common non-polar
solvents like Chloroform-d (CDCl₃) are suitable, as Triamylamine is insoluble in water but soluble in

ether and ethanol [1] [2].
Concentration: Prepare a standard solution for high-resolution NMR.

Reference: Add a small amount of Tetramethylsilane (TMS) to the sample as an internal reference
(δ 0.00 ppm) [3].

Data Acquisition

Experiment: Standard single-pulse ¹H NMR experiment.
Parameters:

Pulse Sequence: A simple one-dimensional (1D) pulse sequence is sufficient for initial analysis
[4].

Spectral Width: Set to at least 12-15 ppm to capture the entire chemical shift range.
Relaxation Delay: A delay of 1-2 seconds between scans allows for spin-lattice relaxation.

Number of Scans: 16-64 scans should provide a good signal-to-noise ratio.

Spectral Prediction and Interpretation

Based on its symmetrical structure and general NMR principles [3] [5], you can predict the key features of

the Triamylamine spectrum. The following diagram illustrates the logical workflow for this analysis.
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Start: Molecular Structure C15H33N

1. Identify Chemically
Equivalent Protons

2. Predict Chemical Shifts
Based on Proton Environment

3. Predict Signal Multiplicity
Using N+1 Rule

4. Predict Signal Integration
(Proton Count)

Expected 1H NMR Spectrum

Click to download full resolution via product page

Logical workflow for predicting the ¹H NMR spectrum of Triamylamine.

Step 1: Identify Proton Environments: The three pentyl chains are likely equivalent due to free

rotation around the C-N bonds, leading to a high degree of symmetry [5]. You can expect three main

proton environments:

Protons A: CH₃- (terminal methyl groups)
Protons B: -CH₂- (methylene groups in the chain)

Protons C: -CH₂-N (methylene group adjacent to nitrogen)
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Step 2: Predict Chemical Shifts: The expected chemical shift ranges are summarized in the table

below.

Proton Group Predicted Environment Expected Chemical Shift (δ, ppm)

Protons C (Hₐ) α-CH₂ (next to N) 2.2 - 2.5

Protons B (Hᵦ) Middle CH₂ 1.2 - 1.4

Protons A (H꜀) Terminal CH₃ 0.8 - 0.9

Step 3: Predict Multiplicity (Coupling):

The signal for Protons C (Hₐ) will be a triplet (t) due to coupling with the two equivalent

Protons B (Hᵦ) on the adjacent carbon (N+1 rule, where N=2) [3].
The signal for Protons B (Hᵦ) will be a complex multiplet (m), as they are coupled to both Hₐ

and the methylene protons further down the chain (H꜀).
The signal for Protons A (H꜀) will be a triplet (t) due to coupling with the two equivalent Hᵦ

protons.

Step 4: Predict Integration: The relative areas under the peaks will correspond to the number of

protons in each group [3]:

Protons A (CH₃): 9H (3 methyl groups × 3 protons)

Protons B (CH₂): 12H (3 chains × 2 inner methylene groups × 2 protons)*
Protons C (α-CH₂): 6H (3 chains × 1 methylene group × 2 protons)

*Note: The exact integration for the complex middle CH₂ multiplet may be less reliable.

Experimental Considerations & Safety

Safety: Triamylamine is harmful if swallowed and causes severe skin burns and eye damage
[2]. Always handle it in a fume hood using appropriate personal protective equipment (PPE) like
gloves and safety glasses.

Sample Purity: Ensure your sample is pure, as the presence of isomers or degradation products can
complicate the spectrum [2].

Advanced Techniques: For unambiguous assignment, 2D NMR experiments like COSY (to see
proton-proton couplings) and HSQC (to see direct carbon-proton correlations) are highly
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recommended [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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